7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 299916-83-9
VCID: VC19760016
InChI: InChI=1S/C7H6BrN3O/c1-12-7-6-5(10-3-11-7)4(8)2-9-6/h2-3,9H,1H3
SMILES:
Molecular Formula: C7H6BrN3O
Molecular Weight: 228.05 g/mol

7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

CAS No.: 299916-83-9

Cat. No.: VC19760016

Molecular Formula: C7H6BrN3O

Molecular Weight: 228.05 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine - 299916-83-9

Specification

CAS No. 299916-83-9
Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
IUPAC Name 7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Standard InChI InChI=1S/C7H6BrN3O/c1-12-7-6-5(10-3-11-7)4(8)2-9-6/h2-3,9H,1H3
Standard InChI Key HDGCDOWEEODMGH-UHFFFAOYSA-N
Canonical SMILES COC1=NC=NC2=C1NC=C2Br

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic pyrrolo[3,2-d]pyrimidine scaffold, comprising a five-membered pyrrole ring fused to a six-membered pyrimidine ring. Key substituents include:

  • Bromine at position 7, enabling nucleophilic substitution .

  • Methoxy group at position 4, influencing electronic properties and solubility .

  • Hydrogen at position 5, leaving the nitrogen atom available for functionalization.

The SMILES notation COC1=NC=NC2=C1NC=C2Br\text{COC1=NC=NC2=C1NC=C2Br} and InChIKey HDGCDOWEEODMGH-UHFFFAOYSA-N\text{HDGCDOWEEODMGH-UHFFFAOYSA-N} confirm its stereoelectronic profile .

Comparative Analysis of Analogues

Structural analogues highlight the impact of substituents on reactivity and bioactivity:

CompoundSubstituentsKey Differences
5-(Benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidineBenzyloxymethyl at position 5Enhanced steric bulk, used in protecting group strategies
7-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidineChlorine at position 7Altered halogen reactivity
7-Bromo-4-methoxy-5-(phenylmethoxymethyl)pyrrolo[3,2-d]pyrimidinePhenylmethoxymethyl at position 5Modified pharmacokinetics

Synthesis and Functionalization

Key Synthetic Routes

The synthesis of 7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine typically involves halogenation and substitution reactions:

  • Core Formation: Cyclization of pyrimidine precursors with pyrrole derivatives under microwave irradiation or thermal conditions .

  • Bromination: Electrophilic aromatic substitution using N\text{N}-bromosuccinimide (NIS) at position 7 .

  • Methoxy Introduction: Alkylation with methyl iodide or dimethyl sulfate in the presence of a base.

For example, iodination of 4,6-diaminopyrimidine followed by Sonogashira coupling yields intermediates amenable to bromination .

Late-Stage Modifications

The bromine atom at position 7 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl or alkyl groups . The methoxy group can be demethylated to a hydroxyl group under acidic conditions, enabling further derivatization.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxy group .

  • Stability: Stable under ambient conditions but sensitive to strong oxidizing agents .

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) exhibits signals at δ 9.11 (s, 1H, H-2), 8.90 (s, 1H, H-6), and 3.90 (s, 3H, OCH3) .

  • Mass Spectrometry: ESI+ m/zm/z 228.05 [M+H]+^+ .

Applications in Drug Discovery

Building Block Utility

As a "chemical building block," this compound is used to synthesize:

  • Multi-target kinase inhibitors: Via Suzuki couplings with boronic acids .

  • Antiviral agents: Modifications at position 7 disrupt nucleotide synthesis pathways .

Case Study: FLT3 Inhibition

A derivative with a naphthyl group at position 5 (IC50_{50} = 40 nM) demonstrates selectivity for FLT3, a kinase implicated in acute myeloid leukemia .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator